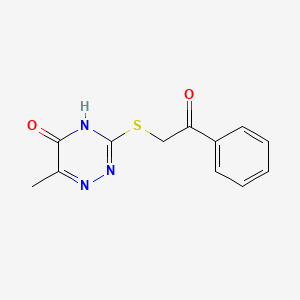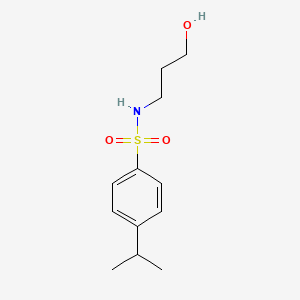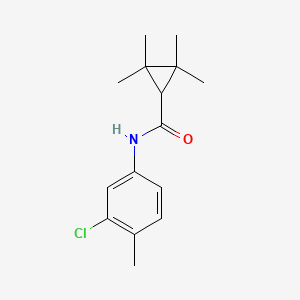![molecular formula C17H17BrN2O3S B13376990 5-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-bromophenyl methyl ether](/img/structure/B13376990.png)
5-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-bromophenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-bromophenyl methyl ether: is a synthetic organic compound that belongs to the class of sulfonyl imidazoles This compound is characterized by its complex structure, which includes a benzyl group, an imidazole ring, a sulfonyl group, and a bromophenyl methyl ether moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-bromophenyl methyl ether typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and the imidazole derivative.
Sulfonylation: The sulfonyl group is introduced by reacting the benzyl imidazole derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Bromination: The bromophenyl methyl ether moiety is synthesized by brominating a suitable phenyl methyl ether precursor using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The final step involves coupling the bromophenyl methyl ether with the sulfonyl imidazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.
Substitution: The bromine atom in the bromophenyl methyl ether moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Sulfide derivatives.
Substitution: Azide or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Material Science: It can be incorporated into polymer matrices to modify their physical and chemical properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Protein Labeling: It can be used to label proteins for studying their structure and function.
Medicine
Drug Development: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Diagnostic Imaging: It can be used as a contrast agent in imaging techniques like magnetic resonance imaging (MRI).
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 5-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-bromophenyl methyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. In the case of receptor interaction, it can modulate signal transduction pathways, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-bromophenyl methyl ether
- 5-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-chlorophenyl methyl ether
- 5-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-fluorophenyl methyl ether
Uniqueness
The uniqueness of 5-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-bromophenyl methyl ether lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the sulfonyl group enhances its solubility and stability. Additionally, the benzyl group provides hydrophobic interactions that can be crucial for binding to biological targets.
Propiedades
Fórmula molecular |
C17H17BrN2O3S |
|---|---|
Peso molecular |
409.3 g/mol |
Nombre IUPAC |
2-benzyl-1-(4-bromo-3-methoxyphenyl)sulfonyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C17H17BrN2O3S/c1-23-16-12-14(7-8-15(16)18)24(21,22)20-10-9-19-17(20)11-13-5-3-2-4-6-13/h2-8,12H,9-11H2,1H3 |
Clave InChI |
ZJSCWDMGZWSBOW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2CC3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-methoxybenzyl)-3-[(2-oxopropyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B13376910.png)

![6-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376915.png)
![2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B13376920.png)
![N-benzyl-N'-({[5-(1-pyrrolidinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)urea](/img/structure/B13376931.png)
![11-ethoxy-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carbonitrile](/img/structure/B13376944.png)
![4-[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B13376957.png)
![2-({2-[({2-[(4-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]ethyl}amino)ethanol](/img/structure/B13376962.png)
![3-(3,4-Dimethoxybenzyl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376963.png)
![6-Methyl-9-phenyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B13376964.png)

![(6-Amino-8-phenyl-11-oxa-4-thia-2-azatricyclo[7.4.0.03,7]trideca-1(9),2,5,7-tetraen-5-yl)-phenylmethanone](/img/structure/B13376978.png)

